molecular formula C13H9FO3 B581367 3-(4-Carboxy-3-fluorophenyl)phenol CAS No. 1261916-37-3

3-(4-Carboxy-3-fluorophenyl)phenol

Cat. No.: B581367
CAS No.: 1261916-37-3
M. Wt: 232.21
InChI Key: CWQSLVSWYGCFOO-UHFFFAOYSA-N
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Description

3-(4-Carboxy-3-fluorophenyl)phenol is a chemical compound with the molecular formula C13H9FO3. It is also known by its IUPAC name, 3-fluoro-3’-hydroxy [1,1’-biphenyl]-4-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboxy-3-fluorophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The choice of solvents, catalysts, and purification methods are crucial factors in industrial production to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxy-3-fluorophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Carboxy-3-fluorophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Carboxy-3-fluorophenyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic group can form hydrogen bonds with active site residues, while the carboxylic acid group can participate in ionic interactions. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong dipole-dipole interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Carboxyphenyl)phenol: Lacks the fluorine atom, which may result in different binding affinities and selectivities.

    3-(4-Carboxy-3-chlorophenyl)phenol: Contains a chlorine atom instead of fluorine, which can alter its chemical reactivity and biological activity.

    3-(4-Carboxy-3-bromophenyl)phenol: Contains a bromine atom, which can affect its physical and chemical properties.

Uniqueness

3-(4-Carboxy-3-fluorophenyl)phenol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-fluoro-4-(3-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-12-7-9(4-5-11(12)13(16)17)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQSLVSWYGCFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683552
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-37-3
Record name 3-Fluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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